

## N-Desmethylthiamethoxam-D4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N-Desmethylthiamethoxam-D4

Cat. No.: B15558919

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CAS Number for N-Desmethylthiamethoxam: 171103-04-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **N-Desmethylthiamethoxam-D4**. This deuterated internal standard is crucial for the accurate quantification of N-Desmethylthiamethoxam, a primary metabolite of the widely used neonicotinoid insecticide, thiamethoxam. Understanding the metabolic fate of thiamethoxam and the analytical methods for its metabolites is paramount for environmental monitoring, toxicology studies, and the development of safer and more effective crop protection agents.

### **Core Chemical and Physical Properties**

While a specific CAS number for the deuterated (D4) form is not consistently reported, the unlabeled parent compound, N-Desmethylthiamethoxam, is identified by CAS number 171103-04-1. The key properties of the deuterated and non-deuterated forms are summarized below.

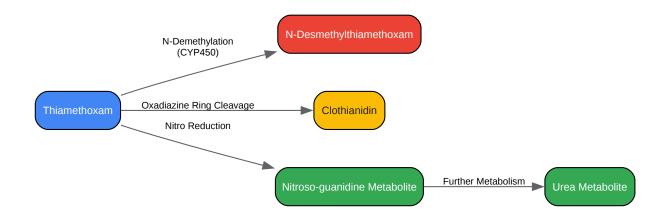


Property	N-Desmethylthiamethoxam	N- Desmethylthiamethoxam- D4
Molecular Formula	C7H8CIN5O3S	C7H4D4CIN5O3S
Molecular Weight	277.69 g/mol	281.71 g/mol
Primary Use	Metabolite of Thiamethoxam	Isotope-labeled internal standard for analytical quantification

## **Metabolic Pathways of Thiamethoxam**

Thiamethoxam undergoes several key metabolic transformations in various organisms, including insects, plants, and mammals. The primary pathways include N-demethylation, cleavage of the oxadiazine ring, and nitro reduction. The formation of N-Desmethylthiamethoxam occurs through the N-demethylation pathway, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.

Below is a diagram illustrating the major metabolic pathways of thiamethoxam.



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Caption: Major metabolic pathways of Thiamethoxam.



### **Comparative Metabolism: Interspecies Differences**

Significant species-specific differences exist in the metabolism of thiamethoxam. These variations are crucial for understanding the selective toxicity of the insecticide and for extrapolating toxicological data to humans.

Studies have shown that the metabolic rates of thiamethoxam are considerably higher in mouse liver microsomes compared to those from rats or humans.[1][2] This difference in metabolic rate, particularly in the formation of certain metabolites, is thought to contribute to the observed species-specific liver toxicity.[1][3]

The following table summarizes key kinetic parameters for the metabolism of thiamethoxam in liver microsomes from different species.



Species	Metabolic Pathway	Vmax (pmol/min/mg protein)	Km (μM)
Mouse	Thiamethoxam → Clothianidin	138 ± 8	103 ± 17
Rat	Thiamethoxam → Clothianidin	18 ± 1	136 ± 28
Human	Thiamethoxam → Clothianidin	13 ± 1	113 ± 21
Mouse	Thiamethoxam → N- Desmethylthiamethox am	25 ± 1	83 ± 14
Rat	Thiamethoxam → N- Desmethylthiamethox am	3.5 ± 0.2	95 ± 18
Human	Thiamethoxam → N- Desmethylthiamethox am	2.1 ± 0.1	79 ± 15
Data adapted from Green et al., 2005.[2]			

# Experimental Protocols Synthesis of N-Desmethylthiamethoxam-D4

A detailed, publicly available, step-by-step protocol for the chemical synthesis of **N-Desmethylthiamethoxam-D4** is not readily found in the scientific literature. The synthesis of isotopically labeled standards typically involves multi-step organic synthesis, often starting from a deuterated precursor. Researchers requiring this standard may need to either develop a custom synthesis route or procure it from a specialized chemical supplier. The general approach for synthesizing such a labeled compound would likely involve the introduction of deuterium at the N-methyl position of a suitable precursor before the final cyclization or coupling steps to form the N-Desmethylthiamethoxam backbone.

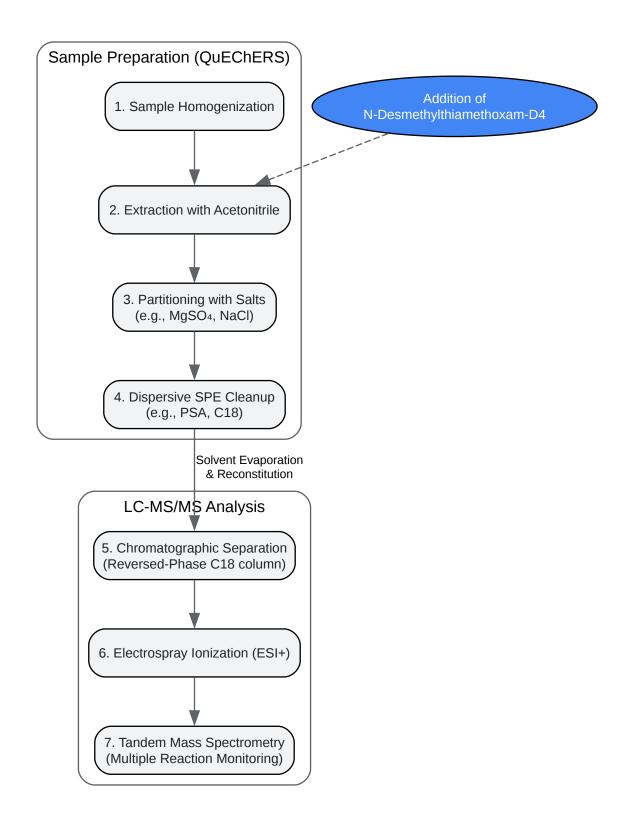


## Analytical Method for Quantification of N-Desmethylthiamethoxam

The quantification of N-Desmethylthiamethoxam in various matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.

Workflow for LC-MS/MS Analysis:





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Caption: General workflow for the analysis of N-Desmethylthiamethoxam.



#### Key Experimental Details:

- Sample Extraction: Typically performed with acetonitrile.
- QuEChERS Salts: A common combination includes magnesium sulfate (MgSO<sub>4</sub>) for water absorption and sodium chloride (NaCl) to induce phase separation.
- Dispersive SPE (dSPE): Primary secondary amine (PSA) is used to remove organic acids and sugars, while C18 can be used to remove nonpolar interferences.
- LC Separation: A C18 reversed-phase column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
- MS/MS Detection: Operated in positive electrospray ionization (ESI+) mode. Multiple
  Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor
  ion for N-Desmethylthiamethoxam is m/z 278, and a common product ion for quantification is
  m/z 132.[4]

#### Method Validation Data:

The following table presents typical performance data for the analytical method.

Matrix	Fortification Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (ng/g)
Honey Bees	0.5 - 50	70 - 120	< 20	0.2 - 15
Bee Products	0.5 - 50	70 - 120	< 20	0.2 - 15
Data adapted from a refined methodology for neonicotinoid analysis.[5]				



## **Degradation and Persistence**

The persistence of thiamethoxam and its metabolites in the environment is a key factor in assessing long-term exposure risks. The degradation half-life (DT50) of thiamethoxam in soil can vary depending on environmental conditions. Field studies in Europe have reported soil DT50 values for thiamethoxam ranging from 7.1 to 92.3 days.[6]

This technical guide provides a foundational understanding of **N-Desmethylthiamethoxam- D4**, its relevance in the study of thiamethoxam metabolism, and the analytical methodologies for its detection. For further in-depth information, researchers are encouraged to consult the cited literature.

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